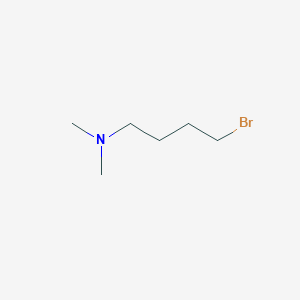![molecular formula C11H23ClN2O3 B2368724 Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride CAS No. 2413876-07-8](/img/structure/B2368724.png)
Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O3.ClH/c1-8(12-5)11(15)6-13(7-11)9(14)16-10(2,3)4;/h8,12,15H,6-7H2,1-5H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties, such as its melting point, boiling point, and solubility, are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules : Research demonstrates the use of tert-butyl azidoformate in the synthesis of complex molecules, such as 3-amino-3-deoxy-D-altrose derivatives, which are important in synthetic organic chemistry (Nativi, Reymond, & Vogel, 1989).
Formation of Amino Acid Chimeras : The synthesis of azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position has been achieved, which are used for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Development of Antimicrobial Agents : Tert-butyl azetidine derivatives have been synthesized and evaluated for their antimicrobial activity, contributing to the search for new antimicrobial compounds (Doraswamy & Ramana, 2013).
Structural Modifications in Medicinal Chemistry : The compound has been used for structural modification in medicinal chemistry, contributing to the development of new drugs with potential therapeutic applications (Vorona et al., 2007).
Synthesis of Cyclic Amino Acid Esters : It has been utilized in the synthesis of cyclic amino acid esters, which are valuable in pharmaceutical research and development (Moriguchi et al., 2014).
Alkaloid Synthesis : This compound plays a role in the asymmetric synthesis of alkaloids like pseudococaine, showcasing its utility in the synthesis of complex natural products (Brock et al., 2012).
Development of Fluorinated Pyrazole Derivatives : It has been used in the synthesis of fluorinated pyrazole derivatives, which have potential applications in medicinal chemistry (Iminov et al., 2015).
Synthesis of Protected Aziridines : The compound has been synthesized for use as a building block in the formation of amino alcohols and polyamines, demonstrating its versatility in organic synthesis (Jähnisch, 1997).
Antitumor Activity of Organotin Derivatives : Derivatives of this compound have been studied for their antitumor activity, highlighting its potential in cancer research (Gielen et al., 1999).
Polyamide Synthesis : It has been used in the synthesis of polyamides with various protecting groups, contributing to the development of novel polymeric materials (Pak & Hesse, 1998).
Preparation of Azetidine-3-Carboxylic Acids : The compound is instrumental in the preparation of azetidine-3-carboxylic acids, a key class of compounds in drug discovery (Ji, Wojtas, & Lopchuk, 2018).
Synthesis of Cyclopentane-Fused Oxazines and Thiazines : It has been utilized in the synthesis of cyclopentane-fused oxazines and thiazines, showing its application in heterocyclic chemistry (Bernáth, Szakonyi, Fülöp, & Sohár, 1994).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-8(12-5)11(15)6-13(7-11)9(14)16-10(2,3)4;/h8,12,15H,6-7H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCPLDWWWHYPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CN(C1)C(=O)OC(C)(C)C)O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B2368643.png)
![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)



![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)



![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)

